Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper typically involves the reaction of hexafluoroacetylacetone (HF6acac) with a copper salt. The reaction is usually carried out at room temperature in a suitable solvent. For example, a common method involves dissolving hexafluoroacetylacetone in a solvent and then adding a copper salt solution dropwise to form the desired compound as a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors where the reactants are mixed under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its copper center.
Reduction: It can also undergo reduction reactions, where the copper center is reduced.
Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes .
Scientific Research Applications
Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper exerts its effects is primarily through its copper center. The copper ion can interact with various molecular targets, facilitating electron transfer reactions and catalyzing chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetylacetonate: Similar in structure but lacks the fluorine atoms, making it less stable and less reactive in certain applications.
Copper(II) trifluoroacetylacetonate: Contains trifluoromethyl groups instead of hexafluoro groups, resulting in different reactivity and stability profiles.
Uniqueness
Bis((1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy)copper is unique due to its high stability and reactivity, attributed to the presence of hexafluoro groups. These properties make it particularly useful in applications requiring robust and efficient catalysts .
Properties
IUPAC Name |
copper;(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXGNBMOOYOYIS-BUOKYLHBSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cu+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Cu+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CuF12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14781-45-4 |
Source
|
Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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